

Head-to-Head Comparison: MMP12-IN-3 vs. AS111793 in MMP-12 Inhibition

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Compound of Interest		
Compound Name:	MMP12-IN-3	
Cat. No.:	B160656	Get Quote

For researchers and drug development professionals targeting Matrix Metalloproteinase-12 (MMP-12), a key enzyme implicated in various inflammatory diseases and cancer, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed head-to-head comparison of two commercially available small molecule inhibitors: **MMP12-IN-3** and AS111793. This analysis is based on available biochemical and in vivo data to assist in making an informed decision for research applications.

Biochemical Performance: Potency and Selectivity

A critical aspect of any inhibitor is its potency, typically measured by the half-maximal inhibitory concentration (IC50), and its selectivity against other related enzymes. Available data indicates that **MMP12-IN-3** is a more potent inhibitor of MMP-12 than AS111793. However, a comprehensive selectivity profile for **MMP12-IN-3** is not readily available in the public domain, limiting a direct comparison of their specificity.

Inhibitor	Target	IC50 (nM)	Selectivity Profile
MMP12-IN-3	MMP-12	4.9	Data not available
AS111793	MMP-12	20	Selectivity Ratios: - MMP-1: 1:30 - MMP- 2: 1:30 - MMP-9: 1:40[1]



Table 1: Biochemical Potency and Selectivity of **MMP12-IN-3** and AS111793. Lower IC50 values indicate higher potency. Selectivity ratios for AS111793 indicate its relative potency against other MMPs compared to MMP-12.

In Vivo Experimental Data: A Look at Efficacy in a Preclinical Model

While in vitro data provides valuable insights into the biochemical properties of an inhibitor, in vivo studies are crucial to understand its efficacy and pharmacokinetic profile in a biological system. Currently, in vivo data is available for AS111793, while such information for **MMP12-IN-3** is not publicly accessible.

A study investigating the effect of AS111793 in a mouse model of cigarette smoke-induced airway inflammation demonstrated its potential as a therapeutic agent.[1][2][3]

Animal Model	Dosing Regimen (Oral)	Key Findings
C57BL/6 Mice (Cigarette Smoke-Induced Airway Inflammation)	3, 10, 30, and 100 mg/kg	- Reduced the number of neutrophils and macrophages in bronchoalveolar lavage (BAL) fluid.[1][3] - Decreased levels of inflammatory markers including soluble TNF receptors I and II, MIP-1gamma, IL-6, and pro-MMP-9 activity in BAL fluid.[2] - Reduced levels of KC/CXCL1, fractalkine/CX3CL1, TIMP-1, and I-TAC/CXCL11 in lung parenchyma.[2]

Table 2: Summary of In Vivo Experimental Data for AS111793. This table highlights the experimental setup and key outcomes from a preclinical study evaluating the efficacy of AS111793.

Signaling Pathways and Experimental Workflows



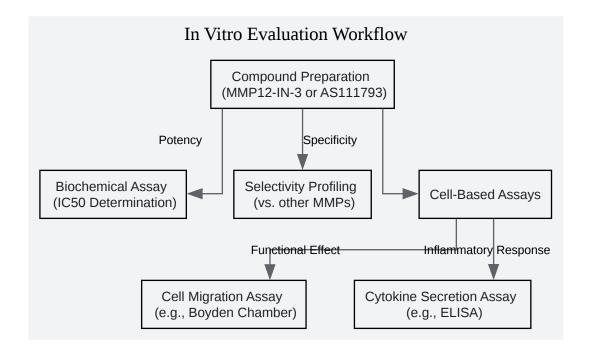




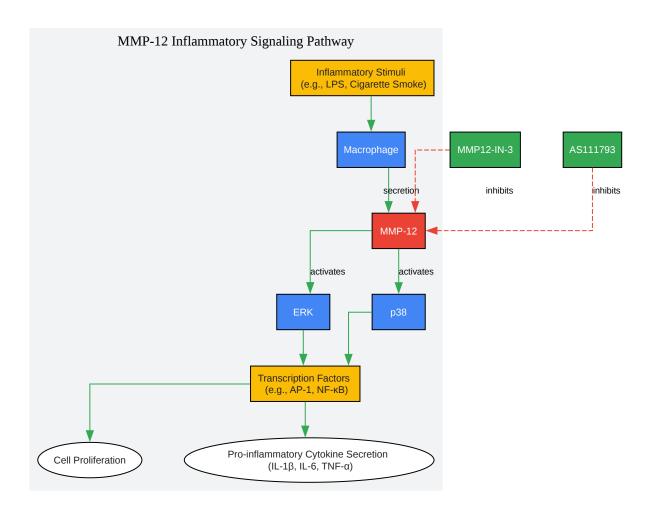
MMP-12 is known to play a significant role in inflammatory signaling cascades. Its activity can lead to the activation of downstream pathways such as the ERK/p38 MAPK pathway, contributing to the proliferation of inflammatory cells and the secretion of pro-inflammatory cytokines.[4] Inhibition of MMP-12 by compounds like **MMP12-IN-3** and AS111793 is expected to modulate these signaling events.

To evaluate the efficacy of these inhibitors, a series of in vitro experiments are typically performed. A standard workflow for assessing a candidate MMP-12 inhibitor is outlined below.









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References



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- 3. abcam.com [abcam.com]
- 4. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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